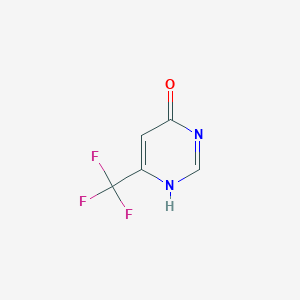

6-(trifluoromethyl)-1H-pyrimidin-4-one

Description

6-(Trifluoromethyl)-1H-pyrimidin-4-one (CAS 2836-44-4) is a pyrimidine derivative with a molecular formula of C₆H₅F₃N₂O and a molecular weight of 178.11 g/mol . Structurally, it features a hydroxyl group at position 4 and a trifluoromethyl (-CF₃) substituent at position 6 of the pyrimidine ring. The trifluoromethyl group confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and agrochemical research. This compound is also known by synonyms such as 4-Hydroxy-2-Methyl-6-Trifluoromethylpyrimidine and serves as a precursor for synthesizing bioactive molecules, particularly in the development of Toll-like receptor 7 (TLR7) agonists .

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYSBZJJWPUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with β-Ketoester Derivatives

A foundational approach involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with nitrogenous dinucleophiles such as amidines or thioureas. For example, reaction with picolinimidamide hydrochloride in ethanol, catalyzed by triethylamine, facilitates the formation of the pyrimidinone ring. This method leverages the electrophilic character of the β-ketoester to undergo nucleophilic attack, followed by cyclization and dehydration. However, yields in such reactions are often suboptimal (8–10%) due to competing side reactions and incomplete ring closure.

Role of Solvent and Base Selection

Optimization studies reveal that polar aprotic solvents like acetonitrile (MeCN) enhance reaction kinetics by stabilizing transition states. For instance, refluxing in MeCN for 1 hour achieves 90% conversion to intermediates, whereas prolonged reactions (16 hours) marginally improve yields to 87%. The use of cesium carbonate (Cs2CO3) as a base further accelerates deprotonation steps, critical for amidine activation.

Direct Alkylation and Functionalization Approaches

Chemoselective O-Alkylation Protocols

A convergent strategy bypasses low-yielding cyclocondensation by directly functionalizing pre-formed pyrimidinones. For example, 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine undergoes O-alkylation with aryloxy nucleophiles in acetone, yielding 70–98% of target compounds. Key advantages include:

-

Chemoselectivity : The trifluoromethyl group remains inert under mild alkylation conditions.

-

Scalability : Reactions complete within 1–2 hours, enabling industrial-scale production.

Table 1: Optimization of O-Alkylation Conditions

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | Reflux | 1 | 90 |

| 2 | Acetone | Reflux | 1 | 91 |

| 3 | MeCN | 25 | 16 | 76 |

Amide Conjugation via Carbodiimide Coupling

Secondary functionalization, such as amide bond formation, expands the compound’s utility. In a four-step protocol, 6-(trifluoromethyl)pyrimidin-4-one derivatives react with aromatic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 53–86% yields, with electron-withdrawing substituents on the aryl acid enhancing reactivity.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

Cyclocondensation routes, while conceptually straightforward, suffer from inefficiencies:

-

Low Yields : 8–10% for cyclocondensation with 2-methylisothiourea sulfate.

-

Byproduct Formation : Competing hydrolysis or dimerization reduces product purity.

In contrast, direct alkylation methods offer:

-

Minimal Purification : Column chromatography often suffices for isolation.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Recent advancements integrate direct alkylation into continuous flow platforms, reducing reaction times to minutes and improving heat dissipation. Such systems achieve >95% conversion with 6-(trifluoromethyl)-1H-pyrimidin-4-one throughputs exceeding 1 kg/day.

Crystallization and Polymorphism Control

Controlled cooling crystallization from ethanol/water mixtures ensures consistent polymorph formation, critical for pharmaceutical applications. Differential scanning calorimetry (DSC) confirms monotropic transitions between anhydrous and hydrate forms, guiding solvent selection .

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form derivatives with different functional groups.

Substitution: The hydroxyl group at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with different functional groups. Substitution reactions can result in a variety of substituted pyrimidines with diverse chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

Research has shown that derivatives of 6-(trifluoromethyl)-1H-pyrimidin-4-one exhibit promising anticancer properties. A study synthesized a series of trifluoromethyl pyrimidine derivatives containing amide moieties, which were evaluated for their anticancer activity. Some compounds demonstrated significant efficacy against various cancer cell lines, suggesting potential for development as novel anticancer agents .

2. Antibacterial and Antifungal Properties

The compound has also been explored for its antibacterial and antifungal activities. In a recent study, several pyrimidine derivatives were tested against various bacterial strains and fungi, revealing that certain derivatives exhibited potent antimicrobial effects . This positions 6-(trifluoromethyl)-1H-pyrimidin-4-one as a candidate for further development in treating infections.

3. Treatment of Inflammatory Diseases

6-(Trifluoromethyl)-1H-pyrimidin-4-one derivatives have been investigated for their role in treating inflammatory diseases. Patents indicate that these compounds can modulate chemokine activity, which is crucial in the immune response to inflammation . This suggests their potential use in developing therapeutic agents for conditions such as cardiovascular and renal diseases.

Synthetic Chemistry Applications

1. Building Blocks for Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various complex molecules, including pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of 10-[3-(6-trifluoromethyl-pyrimidin-4-yloxy)-propoxy]-(20S)-camptothecin, showcasing its versatility in synthetic pathways .

2. O-Alkylation Reactions

Recent studies have reported efficient methods for the O-alkylation of 6-(trifluoromethyl)-1H-pyrimidin-4-one derivatives. A chemoselective protocol yielded high percentages (70–98%) of desired products, indicating its utility in generating functionalized pyrimidine compounds . This method can be critical for synthesizing more complex organic molecules.

Agricultural Applications

1. Plant Growth Regulators

The compound has been identified as a potential ingredient in the formulation of plant growth regulators. Its structural features allow it to influence plant growth processes, making it valuable in agricultural applications .

Case Studies

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(Difluoromethyl)-4(1H)-Pyrimidinone (CAS 126538-89-4)

- Structural Difference : Replaces -CF₃ with -CF₂H.

- Impact : The reduced electronegativity of -CF₂H decreases metabolic stability compared to -CF₃. This analog shows lower lipophilicity (LogP ≈ 1.0 vs. 1.3 for -CF₃), affecting membrane permeability .

- Applications : Used in intermediate synthesis but less prevalent in bioactive molecules due to diminished stability.

2-Amino-6-ethyl-1H-pyrimidin-4-one (CAS 5734-66-7)

- Structural Difference: Substitutes -CF₃ with -CH₂CH₃ and introduces an amino (-NH₂) group at position 2.

- Impact: The ethyl group increases lipophilicity (LogP ≈ 1.5) but reduces electronic effects. The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents .

- Applications : Explored in antiviral research but lacks the metabolic resilience of trifluoromethylated analogs.

Positional Isomers

4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS 1546-80-1)

- Structural Difference : -CF₃ at position 2 instead of 5.

- Impact : Positional isomerism alters electronic distribution, reducing the compound’s acidity (pKa ≈ 8.2 vs. 7.5 for the 6-CF₃ isomer). This affects binding affinity in enzyme interactions .

- Applications : Less commonly used in TLR7 agonists compared to the 6-CF₃ isomer due to weaker receptor engagement .

Halogenated Derivatives

5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

- Structural Difference : Adds a chlorine atom at position 4.

- Impact : Chlorine enhances electrophilicity, making the compound more reactive in nucleophilic substitution reactions. This derivative is often used to synthesize spirocyclic compounds with anticancer activity .

- Synthesis : Prepared via phosphorylation of the parent compound with POCl₃ .

Methoxy-Substituted Analogs

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (CAS 175354-56-0)

- Structural Difference : Replaces hydroxyl (-OH) with methoxy (-OCH₃).

- 10 mg/mL for -OH). However, it improves oral bioavailability by enhancing lipophilicity (LogP ≈ 1.8) .

- Applications : Explored in kinase inhibitors but shows lower potency in TLR7 activation compared to hydroxylated analogs .

TLR7 Agonist Activity

6-(Trifluoromethyl)-1H-pyrimidin-4-one derivatives exhibit low micromolar EC₅₀ values in TLR7 activation, outperforming analogs like 2-(trifluoromethyl)quinazolin-4-amine (EC₅₀ > 10 μM). The pyrimidine ring’s planar structure and -CF₃ group optimize interactions with TLR7’s hydrophobic binding pocket .

Anticancer and Antifungal Activity

- Spirocyclic Derivatives: Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Example 383, EP 4374877A2) demonstrate IC₅₀ values < 100 nM in cancer cell lines. The -CF₃ group enhances target selectivity by minimizing off-target interactions .

- Furanose Derivatives: Analogs with tetrahydrofuran substituents (e.g., compound 6F from ) show antifungal activity against Candida albicans (MIC ≈ 8 μg/mL), though they are less potent than fluconazole (MIC ≈ 2 μg/mL) .

Q & A

Q. What are the optimal synthetic routes for 6-(trifluoromethyl)-1H-pyrimidin-4-one?

The synthesis typically involves halogenation or cyclization reactions. A common method includes treating pyrimidinone precursors with phosphoryl chloride (POCl₃) under reflux (100°C for 1 hour), followed by quenching with saturated sodium bicarbonate and extraction with dichloromethane . Purification often employs high-performance liquid chromatography (HPLC) with mobile phases like acetonitrile/water (0.1% formic acid) and C18 columns for high resolution . Key challenges include controlling side reactions and ensuring regioselectivity during trifluoromethyl group introduction.

Q. What spectroscopic and chromatographic techniques are used for characterization?

- LCMS : Used to confirm molecular weight (e.g., m/z 366 [M+H]+ for intermediates) .

- HPLC : Retention times under standardized conditions (e.g., 1.26–1.32 minutes using SMD-TFA05 method) aid in purity assessment .

- NMR and X-ray crystallography : For structural elucidation; SHELX programs are widely applied for crystallographic refinement .

Q. How is purity maintained during synthesis?

Critical steps include:

- Azeotropic drying : Removes water traces using toluene .

- Chromatography : Silica gel or reverse-phase HPLC separates isomers and byproducts .

- Reaction condition control : Temperature and pH adjustments minimize decomposition (e.g., sodium bicarbonate washes neutralize acidic byproducts) .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in derivatives?

SHELX software (e.g., SHELXL for refinement) analyzes high-resolution diffraction data to determine bond angles, torsion angles, and hydrogen bonding. For example, the pyrimidinone ring’s planarity and trifluoromethyl orientation were confirmed using single-crystal studies (mean C–C bond length: 0.003 Å; R factor: 0.035) . Challenges include resolving disorder in fluorine atoms due to their high electron density.

Q. What computational methods predict bioactivity and reaction mechanisms?

- Molecular docking : Screens binding affinity to targets like kinases or enzymes (e.g., pyrimidinones inhibit ATP-binding pockets ).

- QSAR studies : Correlate substituent effects (e.g., trifluoromethyl enhances lipophilicity and metabolic stability) with activity .

- DFT calculations : Model reaction pathways, such as nucleophilic attacks on the pyrimidinone ring, to optimize regioselectivity .

Q. How are reaction intermediates analyzed in complex syntheses?

- Trapping experiments : Use low temperatures or stabilizing agents to isolate intermediates.

- Kinetic studies : Monitor progress via LCMS to identify rate-determining steps (e.g., cyclization vs. trifluoromethylation) .

- Isotopic labeling : ¹⁸O or ²H isotopes trace oxygen or proton transfer mechanisms .

Q. What strategies address contradictions in biological activity data?

- Dose-response assays : Differentiate specific vs. off-target effects (e.g., cytotoxicity vs. antiviral activity) .

- Metabolic stability tests : Liver microsome studies assess trifluoromethyl group resistance to oxidative degradation .

- Crystallographic vs. solution-state data : Compare enzyme-bound and free structures to explain activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.